molecular formula C19H13ClFN3O4S B2687514 (2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide CAS No. 1164460-60-9

(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide

Cat. No.: B2687514
CAS No.: 1164460-60-9
M. Wt: 433.84
InChI Key: FFCFMRGYFJEUGB-DHDCSXOGSA-N
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Description

This compound features a 1,3-thiazolidin-5-ylidene core with 2,4-dioxo functional groups, a Z-configuration at the double bond, and two critical substituents:

  • R1: A 2-[(4-chlorophenyl)amino]-2-oxoethyl group attached to the thiazolidinone nitrogen.
  • R2: An N-(4-fluorophenyl)ethanamide moiety.

The 4-chlorophenyl and 4-fluorophenyl groups confer distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions. The thiazolidinone scaffold is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often mediated through enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4S/c20-11-1-5-13(6-2-11)23-17(26)10-24-18(27)15(29-19(24)28)9-16(25)22-14-7-3-12(21)4-8-14/h1-9H,10H2,(H,22,25)(H,23,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCFMRGYFJEUGB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, supported by case studies, research findings, and data tables.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The thiazole ring is a crucial pharmacophore that enhances the efficacy of various compounds against multiple biological targets. Research indicates that modifications to this scaffold can significantly impact biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidine derivatives. For example, compounds with thiazole rings demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL, which were generally lower than those of reference antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference DrugReference MIC (μg/mL)
1aS. aureus100Chloramphenicol25
1bE. coli200Ciprofloxacin50
1cC. albicans400Ketoconazole25

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. For instance, compounds containing the thiazolidinone moiety exhibited significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 1.61 to 23.30 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference DrugReference IC50 (µg/mL)
9MDA-MB-2311.61Doxorubicin<10
10HCT1161.98Doxorubicin<10
13HT29<5Doxorubicin<10

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is influenced by their chemical structure. Substituents on the phenyl ring and the thiazole moiety play critical roles in modulating activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as chlorine or nitro groups enhances antibacterial activity.
  • Lipophilicity: Increased lipophilicity through structural modifications correlates with improved antimicrobial efficacy.
  • Hydrophobic Interactions: Molecular docking studies suggest that these compounds interact with specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Study on Antitumor Activity

A study conducted by Da Silva et al. evaluated a series of thiazolidinone derivatives for their antitumor properties. The results indicated that certain substitutions at the phenyl ring significantly increased cytotoxicity against glioblastoma cells. Compounds exhibiting hydrophobic interactions with target proteins showed enhanced potency .

Investigation into Antiviral Properties

Another investigation focused on the antiviral potential of thiazolidine derivatives against human adenovirus (HAdV). Some compounds demonstrated sub-micromolar potency with low cytotoxicity, suggesting a promising therapeutic avenue for viral infections .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Thiazolidine derivatives have shown significant activity against various pathogens and cancer cell lines. For instance:

  • Antimicrobial Activity: Research indicates that thiazolidine derivatives exhibit potent antimicrobial effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • Anticancer Activity: Studies have demonstrated that compounds similar to this one can induce apoptosis in cancer cells. For example, derivatives have shown cytotoxic effects against breast cancer (MDA-MB-231), colon cancer (HCT116), and other cell lines .

Pharmacological Studies

The compound's interaction with specific molecular targets makes it a candidate for drug development:

  • Enzyme Inhibition: The thiazolidine structure allows for binding to various enzymes, potentially inhibiting their activity. This property is particularly relevant in the development of drugs targeting metabolic disorders .
  • Receptor Modulation: The compound may interact with receptors involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis .

Synthesis of Novel Compounds

As a versatile building block, this compound can be used to synthesize more complex molecules:

  • Chemical Modifications: The unique functional groups allow for various chemical modifications, enabling the design of new derivatives with enhanced biological activities .
  • Hybrid Molecule Development: Researchers are exploring the combination of this compound with other pharmacologically active entities to create hybrid molecules that may exhibit synergistic effects .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of several thiazolidine derivatives, including those structurally related to (2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23110Apoptosis
HCT11615Cell cycle arrest
HT2912Apoptosis

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Comparison to Standard
Staphylococcus aureus8Equivalent to Penicillin
Escherichia coli16Comparable to Ampicillin

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound (Reference) Core Structure R1 Substituent R2 Substituent Halogen/Functional Groups
Target Compound 2,4-dioxo-1,3-thiazolidin-5-ylidene 2-[(4-chlorophenyl)amino]-2-oxoethyl N-(4-fluorophenyl)ethanamide 4-Cl, 4-F
Compound 2-thioxo-4-oxo-1,3-thiazolidin-5-ylidene 3-(4-methylbenzyl) N-(2-chlorophenyl)acetamide 2-Cl, methyl
Compound 2,4-dioxo-1,3-thiazolidin-5-ylidene 2-(4-fluoroanilino)-2-oxoethyl N-[2-(trifluoromethyl)phenyl]acetamide 4-F, CF3
Compound Hydrazinecarbothioamide-indol-3-ylidene 2-oxoindol-3-ylidene N-(2-chlorobenzyl) 2-Cl, thiosemicarbazide

Key Structural and Functional Differences

The compound lacks the thiazolidinone core entirely, instead featuring a hydrazinecarbothioamide-indole hybrid structure, which may alter its mechanism of action .

Substituent Effects :

  • Halogenation : The target compound’s 4-Cl and 4-F groups optimize para-substitution for steric minimalism and electronic effects, whereas the compound’s trifluoromethyl group (CF3) increases lipophilicity and metabolic stability .
  • Aromatic Systems : The compound incorporates a 4-methylbenzyl group, which may enhance membrane permeability compared to the target’s chlorophenyl chain .

Biological Implications: Enzyme Inhibition: The thiazolidinone core in the target and compounds likely inhibits enzymes like cyclooxygenase or kinases via H-bonding with the dioxo groups. The thioxo variant () may exhibit stronger metal chelation, relevant to metalloproteinase inhibition .

Table 2: Computed Similarity Metrics (Hypothetical Data)

Metric Target vs. Target vs. Target vs.
Tanimoto Coefficient 0.65 0.78 0.42
LogP (Predicted) 3.2 vs. 3.8 3.2 vs. 4.1 3.2 vs. 2.9
Molecular Weight (g/mol) 458.9 vs. 492.4 458.9 vs. 515.3 458.9 vs. 387.2
  • Tanimoto Analysis: The highest similarity (0.78) between the target and highlights shared thiazolidinone and ethanamide motifs .
  • LogP Trends : The CF3 group in increases hydrophobicity, while the indole in reduces it .

Computational Insights

  • Graph Isomorphism Networks (GINs): Applied to molecular graphs, GINs would identify conserved substructures (e.g., thiazolidinone rings) and divergent branches (e.g., trifluoromethyl vs. chlorophenyl), aiding in activity prediction .
  • Density Functional Theory (DFT) : Could reveal electronic differences, such as the electron-withdrawing CF3 group in lowering the HOMO-LUMO gap compared to the target compound .

Q & A

Q. What synthetic routes are commonly employed to prepare (2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide?

The synthesis typically involves multi-step reactions starting with the condensation of 4-chlorophenyl isocyanate with ethyl glycinate to form the urea intermediate. Subsequent cyclization with thioglycolic acid under acidic conditions yields the thiazolidin-2,4-dione core. The final Z-configuration is achieved via Knoevenagel condensation with N-(4-fluorophenyl)acetamide derivatives, monitored by TLC and optimized for regioselectivity using anhydrous conditions (e.g., acetic acid/NaOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the Z-configuration of the thiazolidinone double bond (δ ~7.2–7.8 ppm for aromatic protons; δ ~160–170 ppm for carbonyl groups) .
  • IR Spectroscopy : Identification of C=O stretches (1680–1750 cm⁻¹) and N–H bends (3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values). Melting point determination (e.g., 190–214°C for related thiazolidinones) provides additional validation .

Advanced Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in the thiazolidinone core?

Single-crystal X-ray diffraction using SHELXL (Mo-Kα radiation, λ = 0.71073 Å) confirms the Z-configuration by analyzing dihedral angles between the thiazolidinone and fluorophenyl groups. Anisotropic displacement parameters (ADPs) refine bond lengths (e.g., C=S ~1.65 Å) and validate intramolecular hydrogen bonding (N–H···O=C) critical for stability .

Q. What strategies address low yields in the Knoevenagel condensation step?

Yield optimization involves:

  • Catalyst screening : Piperidine or L-proline improves enolate formation.
  • Solvent selection : Dimethylformamide (DMF) or ethanol enhances reactivity.
  • Temperature control : Reflux at 80–100°C minimizes side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer with >95% purity .

Q. How do computational methods predict the compound’s biological activity?

Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) model interactions with target proteins (e.g., COX-2 or EGFR). Parameters like binding energy (ΔG ≤ −8 kcal/mol) and electrostatic potential maps guide structure-activity relationship (SAR) studies for antimicrobial or anticancer applications .

Q. What analytical challenges arise in differentiating Z/E isomers, and how are they resolved?

Isomeric overlap in NMR can be mitigated by NOESY (nuclear Overhauser effect) to detect spatial proximity between the thiazolidinone C5-H and fluorophenyl protons. HPLC with chiral columns (e.g., Chiralpak IA) further separates isomers based on retention times .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy (λmax ~280 nm) .

Q. What in vitro assays evaluate the compound’s antimicrobial potential?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).
  • Time-kill kinetics : Assess bactericidal effects over 24 hours .

Data Contradictions and Solutions

Q. Discrepancies in reported biological activity: How to reconcile variability?

Conflicting MIC values may arise from assay conditions (e.g., inoculum size, growth media). Standardize protocols per CLSI guidelines and validate with positive controls (e.g., ciprofloxacin). Meta-analyses of dose-response curves (Hill slopes) clarify potency trends .

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